3-Methoxybenzene-1,2-diamine; sulfuric acid
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Overview
Description
3-Methoxybenzene-1,2-diamine; sulfuric acid is a compound that combines 3-Methoxybenzene-1,2-diamine with sulfuric acid. 3-Methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H10N2O. It is known for its use as a cross-linking agent in polymers and its anti-inflammatory properties . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4, widely used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxybenzene-1,2-diamine can be synthesized through several methods. One common method involves the reduction of 3-nitroanisole using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding 3-Methoxybenzene-1,2-diamine as the product .
Industrial Production Methods
In industrial settings, the production of 3-Methoxybenzene-1,2-diamine often involves the catalytic hydrogenation of 3-nitroanisole. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient reduction .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-Methoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a cross-linking agent in polymer chemistry.
Biology: Investigated for its potential anti-inflammatory properties and its role as an osmotic agent.
Medicine: Explored for its potential use in treating inflammatory diseases such as asthma.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Methoxybenzene-1,2-diamine involves its interaction with molecular targets such as 5-HT4 receptors. It acts as an antagonist, inhibiting the receptor’s activity, which can lead to anti-inflammatory effects. Additionally, its osmotic properties help in binding water molecules, preventing water loss from cells and increasing cell volume .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzene-1,4-diamine
- 3-Methoxybenzene-1,4-diamine
- 4-Methoxybenzene-1,2-diamine
Uniqueness
3-Methoxybenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxybenzene-1,2-diamine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLFXCPZOBQIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149354 |
Source
|
Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110680-93-8 |
Source
|
Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110680938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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